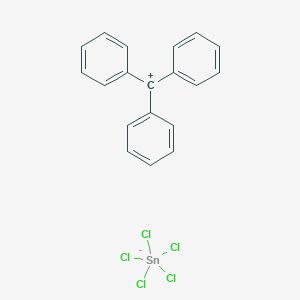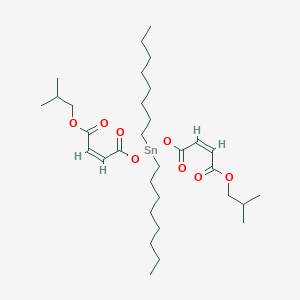
Isobutyl (Z,Z)-2-methyl-10,10-dioctyl-5,8,12-trioxo-4,9,11-trioxa-10-stannapentadeca-6,13-dien-15-oate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Isobutyl (Z,Z)-2-methyl-10,10-dioctyl-5,8,12-trioxo-4,9,11-trioxa-10-stannapentadeca-6,13-dien-15-oate, also known as IBTX, is a synthetic compound that has attracted attention in scientific research due to its potential applications in various fields. IBTX is a derivative of stannoxane, a class of organotin compounds that have been extensively studied for their biological activities.
Wirkmechanismus
The mechanism of action of Isobutyl (Z,Z)-2-methyl-10,10-dioctyl-5,8,12-trioxo-4,9,11-trioxa-10-stannapentadeca-6,13-dien-15-oate is not fully understood, but it is believed to involve the generation of reactive oxygen species (ROS) in cells. ROS are highly reactive molecules that can cause oxidative damage to cellular components, such as DNA, proteins, and lipids. Isobutyl (Z,Z)-2-methyl-10,10-dioctyl-5,8,12-trioxo-4,9,11-trioxa-10-stannapentadeca-6,13-dien-15-oate has been shown to induce apoptosis (programmed cell death) in cancer cells by increasing ROS levels and disrupting cellular signaling pathways.
Biochemische Und Physiologische Effekte
Isobutyl (Z,Z)-2-methyl-10,10-dioctyl-5,8,12-trioxo-4,9,11-trioxa-10-stannapentadeca-6,13-dien-15-oate has been shown to have various biochemical and physiological effects, such as inducing apoptosis, inhibiting cell proliferation, and modulating cellular signaling pathways. In cancer cells, Isobutyl (Z,Z)-2-methyl-10,10-dioctyl-5,8,12-trioxo-4,9,11-trioxa-10-stannapentadeca-6,13-dien-15-oate has been shown to induce DNA damage and activate the p53 tumor suppressor protein. In addition, Isobutyl (Z,Z)-2-methyl-10,10-dioctyl-5,8,12-trioxo-4,9,11-trioxa-10-stannapentadeca-6,13-dien-15-oate has been shown to inhibit the activity of protein kinases, which are enzymes that play a critical role in cellular signaling pathways.
Vorteile Und Einschränkungen Für Laborexperimente
Isobutyl (Z,Z)-2-methyl-10,10-dioctyl-5,8,12-trioxo-4,9,11-trioxa-10-stannapentadeca-6,13-dien-15-oate has several advantages for lab experiments, such as its high purity and stability, as well as its ease of synthesis. However, Isobutyl (Z,Z)-2-methyl-10,10-dioctyl-5,8,12-trioxo-4,9,11-trioxa-10-stannapentadeca-6,13-dien-15-oate also has some limitations, such as its low solubility in water and its potential toxicity to cells at high concentrations.
Zukünftige Richtungen
There are several future directions for research on Isobutyl (Z,Z)-2-methyl-10,10-dioctyl-5,8,12-trioxo-4,9,11-trioxa-10-stannapentadeca-6,13-dien-15-oate, such as investigating its potential as a therapeutic agent for cancer and other diseases, exploring its catalytic properties for organic reactions, and studying its interactions with cellular components, such as proteins and lipids. In addition, the development of new synthetic methods for Isobutyl (Z,Z)-2-methyl-10,10-dioctyl-5,8,12-trioxo-4,9,11-trioxa-10-stannapentadeca-6,13-dien-15-oate and its derivatives could lead to the discovery of novel compounds with improved properties and applications.
Synthesemethoden
The synthesis of Isobutyl (Z,Z)-2-methyl-10,10-dioctyl-5,8,12-trioxo-4,9,11-trioxa-10-stannapentadeca-6,13-dien-15-oate involves the reaction of stannoxane with isobutyl acrylate and subsequent purification by column chromatography. The yield of Isobutyl (Z,Z)-2-methyl-10,10-dioctyl-5,8,12-trioxo-4,9,11-trioxa-10-stannapentadeca-6,13-dien-15-oate can be improved by optimizing the reaction conditions, such as the reaction temperature and time.
Wissenschaftliche Forschungsanwendungen
Isobutyl (Z,Z)-2-methyl-10,10-dioctyl-5,8,12-trioxo-4,9,11-trioxa-10-stannapentadeca-6,13-dien-15-oate has been investigated for its potential applications in various fields, including catalysis, material science, and biomedical research. In catalysis, Isobutyl (Z,Z)-2-methyl-10,10-dioctyl-5,8,12-trioxo-4,9,11-trioxa-10-stannapentadeca-6,13-dien-15-oate has been shown to be an effective catalyst for various organic reactions, such as the epoxidation of alkenes and the oxidation of alcohols. In material science, Isobutyl (Z,Z)-2-methyl-10,10-dioctyl-5,8,12-trioxo-4,9,11-trioxa-10-stannapentadeca-6,13-dien-15-oate has been used as a building block for the synthesis of novel polymers and dendrimers. In biomedical research, Isobutyl (Z,Z)-2-methyl-10,10-dioctyl-5,8,12-trioxo-4,9,11-trioxa-10-stannapentadeca-6,13-dien-15-oate has been studied for its potential as an anticancer agent and as a tool for studying the role of reactive oxygen species in cellular signaling.
Eigenschaften
CAS-Nummer |
15571-59-2 |
|---|---|
Produktname |
Isobutyl (Z,Z)-2-methyl-10,10-dioctyl-5,8,12-trioxo-4,9,11-trioxa-10-stannapentadeca-6,13-dien-15-oate |
Molekularformel |
C32H56O8Sn |
Molekulargewicht |
687.5 g/mol |
IUPAC-Name |
4-O-[[(Z)-4-(2-methylpropoxy)-4-oxobut-2-enoyl]oxy-dioctylstannyl] 1-O-(2-methylpropyl) (Z)-but-2-enedioate |
InChI |
InChI=1S/2C8H12O4.2C8H17.Sn/c2*1-6(2)5-12-8(11)4-3-7(9)10;2*1-3-5-7-8-6-4-2;/h2*3-4,6H,5H2,1-2H3,(H,9,10);2*1,3-8H2,2H3;/q;;;;+2/p-2/b2*4-3-;;; |
InChI-Schlüssel |
LHLONJLCNOUWLO-VGKOASNMSA-L |
Isomerische SMILES |
CCCCCCCC[Sn](OC(=O)/C=C\C(=O)OCC(C)C)(OC(=O)/C=C\C(=O)OCC(C)C)CCCCCCCC |
SMILES |
CCCCCCCC[Sn](CCCCCCCC)(OC(=O)C=CC(=O)OCC(C)C)OC(=O)C=CC(=O)OCC(C)C |
Kanonische SMILES |
CCCCCCCC[Sn](CCCCCCCC)(OC(=O)C=CC(=O)OCC(C)C)OC(=O)C=CC(=O)OCC(C)C |
Andere CAS-Nummern |
15571-59-2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



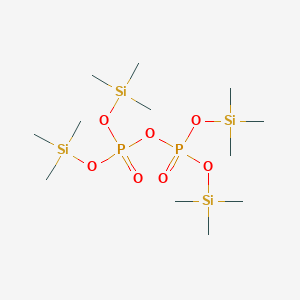
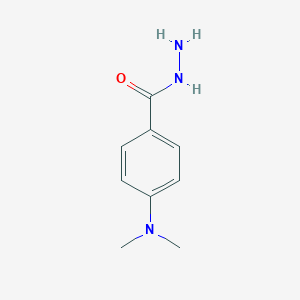
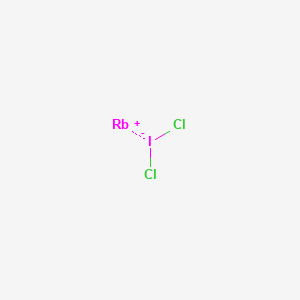
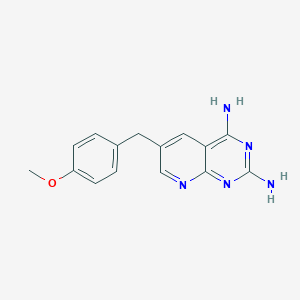
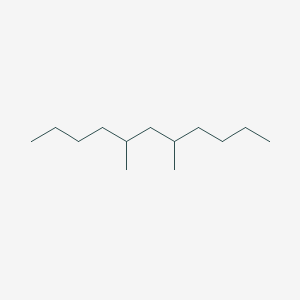
![2-Propylbenzo[d]thiazole](/img/structure/B101001.png)
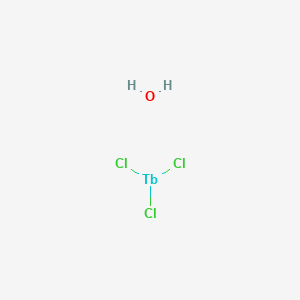
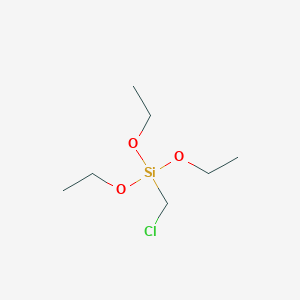
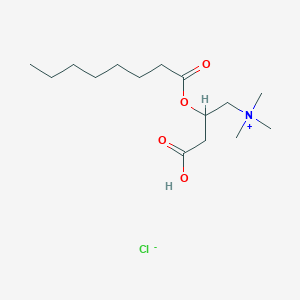
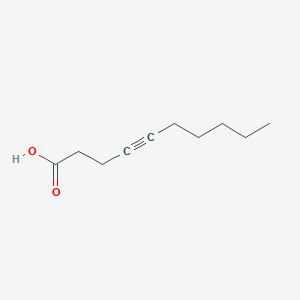
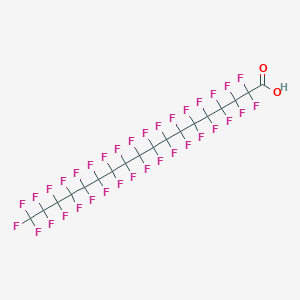
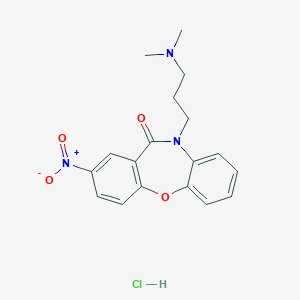
![9H-pyrido[3,4-b]indol-1-ylmethanol](/img/structure/B101020.png)
